6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Overview
Description
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization.
Mechanism of Action
Target of Action
Similar imidazo[2,1-b][1,3]thiazole derivatives have been found to exhibit antimycobacterial properties . These compounds have been shown to interact with the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) , suggesting a potential target for 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine.
Mode of Action
Related imidazo[2,1-b]thiazole derivatives have been suggested to inhibit the growth of mtb by interacting with pantothenate synthetase . Molecular docking and dynamics studies have been used to understand the putative binding pattern and stability of the protein-ligand complex .
Biochemical Pathways
The inhibition of pantothenate synthetase, as seen with similar compounds , would likely disrupt the biosynthesis of Coenzyme A (CoA), a crucial cofactor in numerous biochemical reactions.
Pharmacokinetics
Similar imidazo[2,1-b][1,3]thiazole derivatives have been designed with in silico admet prediction , suggesting potential bioavailability.
Result of Action
Similar imidazo[2,1-b][1,3]thiazole derivatives have shown significant in vitro antitubercular activity , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it can interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, influencing cell signaling pathways. Additionally, this compound can bind to proteins involved in DNA replication and repair, potentially affecting cellular proliferation and genomic stability .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways . It can also modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can interact with DNA, leading to changes in gene expression. It can also modulate the activity of transcription factors, which are proteins that regulate the transcription of specific genes . These interactions result in alterations in cellular processes such as proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have therapeutic effects, such as inhibiting tumor growth in cancer models . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with essential enzymes and proteins, leading to cellular damage and organ dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . The metabolites of this compound can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions are important for determining the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been shown to localize to the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound can be found in the cytoplasm, where it can interact with metabolic enzymes and signaling proteins . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The reaction mixture is heated in benzene for 2-4 hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Cyclization Reactions: The imidazole and thiazole rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-b][1,3]thiazoles, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antiviral, and antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for more complex materials.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazoles: These compounds share the core structure but may have different substituents, leading to variations in their chemical and biological properties.
Benzimidazoles: These compounds have a similar imidazole ring but differ in the fused ring system, affecting their reactivity and applications.
Thiazoles: Simple thiazole derivatives lack the imidazole ring but can still exhibit significant biological activity.
Uniqueness
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3S/c12-8-3-1-7(2-4-8)9-10(13)15-5-6-16-11(15)14-9/h1-6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJMDJZPQHVRIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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